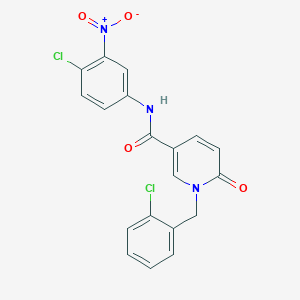![molecular formula C23H29FN4O B2596817 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide CAS No. 439120-46-4](/img/structure/B2596817.png)
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide, commonly known as FP-PAAC, is a synthetic compound that has gained attention for its potential use in scientific research. FP-PAAC is a piperidine derivative with a fluorine atom and a piperazine ring attached to its phenyl group. This compound has shown promise in various research applications due to its unique chemical structure and mechanism of action.
Scientific Research Applications
- Researchers have explored the fungicidal potential of this compound against phytopathogenic fungi. Specifically, two aminothiazole derivatives—V-1 (N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-N-(3-hydroxymethyl)phenylamine) and V-2 (N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-N-3-(l-hydroxyethyl)phenylamine)—demonstrated significant activity against Phytophthora capsici . Among these, IX-3g emerged as a potent antifungal agent, potentially useful for managing phytopathogenic diseases caused by P. capsici infection.
- Compound 14c exhibited excellent antitumor activity against PC-3 and MCF-7 cell lines. Its IC50 values (2.62±1.07 µM for PC-3 and 1.14±0.92 µM for MCF-7) surpassed those of the well-known drug sorafenib . This suggests its potential as an anticancer agent.
- Molecular modeling studies indicated that this compound could strongly bind to and interact with the binding site of succinate dehydrogenase (SDH). As such, it may serve as a novel fungicide by inhibiting SDH .
- The preparation process of linezolid involves the condensation of morpholine and 3,4-difluoro nitrobenzene, leading to the formation of a key intermediate, methyl 3-fluoro-4-morphinolino phenyl carbamate . Linezolid is an antibiotic used to treat bacterial infections.
Antifungal Activity
Antitumor Properties
SDH Inhibition
Linezolid Precursor
Other Applications
properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O/c24-21-17-19(25-23(29)18-26-11-5-2-6-12-26)9-10-22(21)28-15-13-27(14-16-28)20-7-3-1-4-8-20/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAPIRANGILZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2596734.png)
![2-Imino-2lambda6-thia-9-azaspiro[4.5]decane 2-oxide;dihydrochloride](/img/structure/B2596736.png)




![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)





